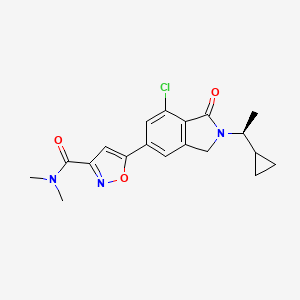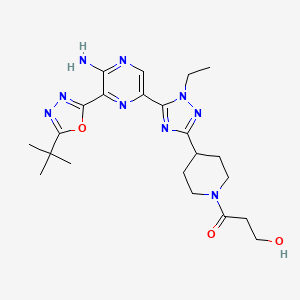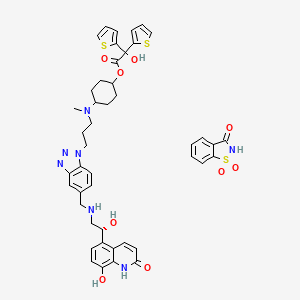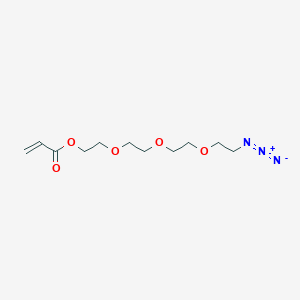
Azido-PEG4-Acrylate
Descripción general
Descripción
Azido-PEG4-Acrylate is a crosslinker containing an azide group and an acrylate group . The azide group enables Click Chemistry and the acrylate group enables Michael addition . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
Azido-PEG4-Acrylate has a molecular weight of 273.3 g/mol . Its molecular formula is C11H19N3O5 .Chemical Reactions Analysis
Azido-PEG4-Acrylate is known to participate in Click Chemistry reactions due to the presence of the azide group . The acrylate group enables Michael addition .Physical And Chemical Properties Analysis
Azido-PEG4-Acrylate has a molecular weight of 273.3 g/mol and a molecular formula of C11H19N3O5 . It is a crosslinker containing an azide group and an acrylate group . The hydrophilic PEG spacer increases its solubility in aqueous media .Aplicaciones Científicas De Investigación
Amphiphilic Copolymer Nanoparticles : Azido-PEG4-Acrylate is used in the synthesis of amphiphilic copolymers, which can fold into nanoparticles in water through intramolecular hydrophobic interactions. These nanoparticles have potential applications in drug delivery systems, sensors, controllable catalysis, and biomacromolecule mimicry (Wang et al., 2018).
Magnetic Phase-Transfer Catalyst : It is used in synthesizing nano-Fe3O4-copoly[(styrene/acrylic acid)/grafted ethylene oxide] as a magnetic and recyclable phase-transfer catalyst in the preparation of β-azido alcohols and β-nitro alcohols, demonstrating advantages like excellent regioselectivity and high yields (Kiasat et al., 2016).
Dynamic Cell Adhesion Substrates : Utilized in creating cell-repellent substrates for controlled dynamic cell adhesion. The simple addition of a functional peptide can rapidly trigger cell adhesion, allowing diverse applications in tissue motility assays and patterned coculturing (van Dongen et al., 2013).
Macromonomer Synthesis : It aids in the preparation of well-defined macromonomers via atom transfer radical polymerization (ATRP) and click chemistry, facilitating the synthesis of polymers with diverse molecular weights and architectures (Vogt & Sumerlin, 2006).
Superhydrophobic Cotton Fabric : Azido-PEG4-Acrylate is integral in synthesizing amphiphilic triblock azide copolymers for fabricating superhydrophobic cotton fabric, significantly enhancing its stability and chemical durability (Li et al., 2010).
Functionalized PEG Azides : Its derivatives are increasingly applied in conjugation chemistry and targeted drug delivery, with methodologies developed for efficient synthesis and quantification of azide incorporation in PEG polymers (Semple et al., 2016).
Photoreactive Polyanions : Used in designing photoreactive polyanions for stabilizing multilayer films, improving the stability of polyelectrolyte multilayers through photo-crosslinking (Wu et al., 2009).
Supramolecular Polymer Nanocontainers : Facilitates the design of photocontrollable supramolecular polymer nanocontainers for encapsulating and releasing guest solutes on demand controlled by light irradiation (Wang et al., 2010).
Propiedades
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O5/c1-2-11(15)19-10-9-18-8-7-17-6-5-16-4-3-13-14-12/h2H,1,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEGJOJDWYDGEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164550 | |
| Record name | 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG4-Acrylate | |
CAS RN |
1807539-09-8 | |
| Record name | 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




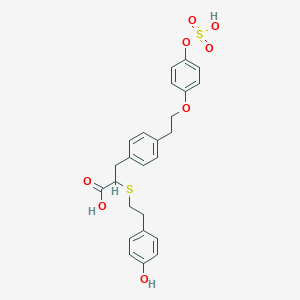
![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)

![(S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid](/img/structure/B605771.png)

![5-[(2R)-2-[4-(5-aminopyrazin-2-yl)phenyl]oxolan-2-yl]-N-(2-hydroxy-2-methylpropyl)pyridine-2-carboxamide](/img/structure/B605773.png)
![4-[5-(cyclopropanecarbonylamino)-2-(trifluoromethoxy)phenyl]-N-[4-[(4-propylsulfonylpiperazin-1-yl)methyl]phenyl]benzamide](/img/structure/B605774.png)
![{4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid](/img/structure/B605777.png)
![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
